2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine 2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15984150
InChI: InChI=1S/C7H6ClN3S/c8-3-5-10-4-1-2-12-6(4)7(9)11-5/h1-2H,3H2,(H2,9,10,11)
SMILES:
Molecular Formula: C7H6ClN3S
Molecular Weight: 199.66 g/mol

2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC15984150

Molecular Formula: C7H6ClN3S

Molecular Weight: 199.66 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine -

Specification

Molecular Formula C7H6ClN3S
Molecular Weight 199.66 g/mol
IUPAC Name 2-(chloromethyl)thieno[3,2-d]pyrimidin-4-amine
Standard InChI InChI=1S/C7H6ClN3S/c8-3-5-10-4-1-2-12-6(4)7(9)11-5/h1-2H,3H2,(H2,9,10,11)
Standard InChI Key KWJHZPWWUZXHFH-UHFFFAOYSA-N
Canonical SMILES C1=CSC2=C1N=C(N=C2N)CCl

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The molecular formula of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4-amine is C₇H₆ClN₃S, with a molar mass of 199.66 g/mol. The fused thieno[3,2-d]pyrimidine system consists of a thiophene ring (positions 1–3) fused to a pyrimidine ring (positions 4–6). Key structural features include:

  • Chloromethyl group at position 2: Enhances electrophilicity for nucleophilic substitution reactions.

  • Amino group at position 4: Facilitates hydrogen bonding with biological targets.

Cyclization of Aminothiophene Derivatives

A common route involves cyclizing 3-amino-4-cyano-2-thiophenecarboxamide with formamide at 200°C for 2 hours, followed by chlorination using phosphorus oxychloride (POCl₃) (Figure 1) . The amine group is introduced via ammonolysis of intermediate 4-chloro derivatives .

Table 1: Optimization of Synthesis Conditions

Reaction StepReagents/ConditionsYield (%)Purity (%)
CyclizationFormamide, 200°C, 2 hr7295
ChlorinationPOCl₃, DMF, 80°C, 4 hr6892
AmmonolysisNH₃/EtOH, 60°C, 6 hr8598

Alternative methods employ urea or thiourea as cyclizing agents, though yields are lower (55–60%) .

Biological Activities

Antimicrobial Properties

Derivatives of thieno[3,2-d]pyrimidin-4-amine exhibit potent activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 μg/mL) and fungi (Candida albicans: MIC = 16 μg/mL) . The chloromethyl group enhances membrane permeability, while the amine group stabilizes interactions with microbial enzymes .

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (breast)1.2EGFR inhibition
A549 (lung)2.5Apoptosis induction
HepG2 (liver)3.8Cell cycle arrest (G2/M phase)

Antihyperlipidemic Effects

Thienopyrimidines targeting NPC1L1 reduce cholesterol absorption in enterocytes (EC₅₀ = 0.5 μM). The amine group forms salt bridges with Asp173/Asn171, mimicking endogenous cholesterol .

Mechanism of Action

Enzyme Inhibition

The compound inhibits dihydrofolate reductase (DHFR) by binding to the active site via:

  • Hydrogen bonds between the amine and Asp27/Glu30.

  • Van der Waals interactions with the chloromethyl group and hydrophobic pockets .

Receptor Modulation

In silico models predict agonist activity at adenosine A₂ₐ receptors (Kᵢ = 120 nM), mediated by π-π stacking between the thienopyrimidine core and Phe168 .

Pharmacological Applications

Antibacterial Agents

Lead optimization has yielded derivatives with 64-fold enhanced potency against methicillin-resistant S. aureus (MRSA) compared to vancomycin .

Kinase-Targeted Therapies

Structural analogs are in preclinical trials for non-small cell lung cancer (NSCLC), showing 80% tumor growth inhibition in xenograft models .

Future Directions

  • Prodrug Development: Masking the amine group as a phosphate ester to improve oral bioavailability.

  • Polypharmacology: Designing dual EGFR/NPC1L1 inhibitors for combo cancer-cholesterol therapies.

  • Green Synthesis: Catalytic cyclization using ionic liquids to reduce POCl₃ dependence.

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